molecular formula C9H9ClN2O4 B6187920 4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate CAS No. 2648966-04-3

4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate

Cat. No.: B6187920
CAS No.: 2648966-04-3
M. Wt: 244.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of two methyl groups at the 4 and 6 positions, a chloromethyl group at the 2 position, and two carboxylate groups at the 4 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine derivatives that have substituents at the 4 and 6 positions.

    Esterification: The carboxylate groups are introduced through esterification reactions, often using methanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced forms with fewer oxygen functionalities.

    Hydrolysis Products: Carboxylic acids derived from the ester groups.

Scientific Research Applications

Chemistry

In chemistry, 4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of diseases where pyrimidine analogs are effective.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylate groups may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-chloromethylpyrimidine-4,6-dicarboxylate: Similar structure but without the methyl groups at the 4 and 6 positions.

    4,6-dimethylpyrimidine-2,4,6-tricarboxylate:

Uniqueness

4,6-dimethyl 2-(chloromethyl)pyrimidine-4,6-dicarboxylate is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both methyl and chloromethyl groups, along with carboxylate functionalities, allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2648966-04-3

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.